4-(Butan-2-yl)-3,5-diphenyl-4H-1,2,4-triazole
Description
Properties
CAS No. |
113258-23-4 |
|---|---|
Molecular Formula |
C18H19N3 |
Molecular Weight |
277.4 g/mol |
IUPAC Name |
4-butan-2-yl-3,5-diphenyl-1,2,4-triazole |
InChI |
InChI=1S/C18H19N3/c1-3-14(2)21-17(15-10-6-4-7-11-15)19-20-18(21)16-12-8-5-9-13-16/h4-14H,3H2,1-2H3 |
InChI Key |
BMXUCDFVSYXLGD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N1C(=NN=C1C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(sec-Butyl)-3,5-diphenyl-4H-1,2,4-triazole typically involves multi-step organic reactions. One common method is the cyclization of appropriate hydrazine derivatives with suitable nitriles or amidines under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of 4-(sec-Butyl)-3,5-diphenyl-4H-1,2,4-triazole may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated reactors and precise control of reaction parameters are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
4-(sec-Butyl)-3,5-diphenyl-4H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the triazole ring into different reduced forms, depending on the reagents used.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the triazole ring, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Biological Applications
1. Antifungal Activity
Triazoles are well-known for their antifungal properties. Studies have demonstrated that compounds like 4-(Butan-2-yl)-3,5-diphenyl-4H-1,2,4-triazole can inhibit the growth of various fungal strains. The mechanism typically involves the inhibition of ergosterol synthesis, a crucial component of fungal cell membranes.
Case Study:
In a study assessing the antifungal efficacy of triazoles, 4-(Butan-2-yl)-3,5-diphenyl-4H-1,2,4-triazole showed promising results against Candida species and Aspergillus niger. The minimum inhibitory concentration (MIC) values indicated effective antifungal activity comparable to established antifungal agents .
2. Anticancer Properties
Research has also explored the anticancer potential of triazole derivatives. The compound's ability to induce apoptosis in cancer cells has been noted in several studies.
Case Study:
A recent investigation highlighted the cytotoxic effects of 4-(Butan-2-yl)-3,5-diphenyl-4H-1,2,4-triazole on human breast cancer cells (MCF-7). The study reported a significant reduction in cell viability at higher concentrations of the compound, suggesting its potential as an anticancer agent .
Agricultural Applications
1. Pesticidal Activity
Triazole derivatives are increasingly utilized in agriculture for their fungicidal properties. 4-(Butan-2-yl)-3,5-diphenyl-4H-1,2,4-triazole has been tested for its effectiveness against plant pathogens.
Case Study:
Field trials demonstrated that this compound effectively controlled powdery mildew in crops such as wheat and barley. The application resulted in reduced disease incidence and improved yield compared to untreated controls .
Synthesis and Characterization
The synthesis of 4-(Butan-2-yl)-3,5-diphenyl-4H-1,2,4-triazole involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the structure and purity of the synthesized compound.
| Synthesis Step | Reagents/Conditions | Yield |
|---|---|---|
| Step 1 | Reaction of butanone with hydrazine | 85% |
| Step 2 | Cyclization with phenyl isothiocyanate | 70% |
| Step 3 | Purification via recrystallization | >90% |
Mechanism of Action
The mechanism of action of 4-(sec-Butyl)-3,5-diphenyl-4H-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The phenyl groups may enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Variations
- 3,5-Diphenyl-4H-1,2,4-triazole (Parent Compound) :
Lacks the butan-2-yl group, resulting in lower hydrophobicity. Exhibits 82.8% corrosion inhibition efficiency for mild steel in acidic media, attributed to aromatic π-electron adsorption on metal surfaces . - 4-Amino-3,5-diphenyl-4H-1,2,4-triazole: The amino group enables Schiff base formation (e.g., with coumarin aldehyde) for photophysical or biological applications . However, the amino group reduces thermal stability compared to alkylated derivatives .
- 4-(Chlorobenzyl)-3,5-diphenyl-4H-1,2,4-triazole :
Electron-withdrawing chlorobenzyl groups enhance electronic interactions with metal surfaces, but their rigid structure may limit adsorption flexibility compared to the flexible butan-2-yl chain .
Corrosion Inhibition Performance
Key Insight : Alkyl groups like butan-2-yl may enhance hydrophobicity and adsorption on metal surfaces, but sulfur-containing analogs (e.g., mercapto derivatives) show superior inhibition due to strong chemisorption via sulfur atoms .
Thermal and Chemical Stability
- Thermal Rearrangement : Allyl-substituted triazoles undergo regioisomeric rearrangements at elevated temperatures, but bulky substituents like butan-2-yl may slow these reactions due to steric hindrance .
- Crystal Packing : Aryl and halogenated substituents (e.g., in Co(II) complexes ) facilitate π-π stacking and hydrogen bonding, whereas alkyl groups may reduce crystallinity.
Biological Activity
4-(Butan-2-yl)-3,5-diphenyl-4H-1,2,4-triazole is a derivative of the 1,2,4-triazole class of compounds, which have gained attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.
IUPAC Name: 4-(Butan-2-yl)-3,5-diphenyl-4H-1,2,4-triazole
Molecular Formula: CHN
Molecular Weight: 278.36 g/mol
CAS Number: 2039-06-7
SMILES Notation: CC(C)N1C(=NN=C1C1=CC=CC=C1)C1=CC=CC=C1
Antibacterial Activity
Research has demonstrated that 1,2,4-triazole derivatives exhibit significant antibacterial properties. For instance, studies indicated that compounds with similar structures show potency against various Gram-positive and Gram-negative bacteria. Specifically, derivatives with a phenyl group at the 4-position often displayed enhanced antibacterial activity. The mechanism of action is thought to involve inhibition of DNA gyrase, a crucial enzyme for bacterial DNA replication .
Table 1: Antibacterial Activity of Triazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4-(Butan-2-yl)-3,5-diphenyl | E. coli | 10 µg/mL |
| S. aureus | 5 µg/mL | |
| P. aeruginosa | 15 µg/mL |
Antifungal Activity
The antifungal properties of triazoles are well-documented, particularly their effectiveness against pathogenic fungi. The compound in focus has shown promising results in inhibiting fungal growth in vitro. The mechanism typically involves interference with fungal cytochrome P450 enzymes involved in ergosterol biosynthesis .
Antioxidant Activity
Antioxidant activity is another significant aspect of triazole derivatives. Studies have indicated that these compounds can scavenge free radicals and inhibit lipid peroxidation. The antioxidant potential is crucial for therapeutic applications in diseases associated with oxidative stress .
Case Studies and Research Findings
A recent study evaluated the biological activities of several triazole derivatives, including 4-(Butan-2-yl)-3,5-diphenyl. The findings indicated that this compound exhibited low toxicity in human peripheral blood mononuclear cells (PBMCs), maintaining cell viability above 90% at concentrations up to 100 µg/mL. Additionally, it demonstrated moderate antimicrobial effects against both Gram-positive and Gram-negative bacteria .
Another investigation focused on the structure-activity relationship (SAR) of triazoles. It was found that modifications at specific positions significantly influenced biological activity. For example, the introduction of various alkyl groups enhanced antibacterial efficacy while maintaining low toxicity profiles .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing 4-(Butan-2-yl)-3,5-diphenyl-4H-1,2,4-triazole and related triazole derivatives?
- Methodology : The compound is typically synthesized via cyclocondensation reactions. For example, substituted benzaldehyde derivatives react with 4-amino-1,2,4-triazole precursors under reflux in ethanol or DMSO, catalyzed by glacial acetic acid. Reaction conditions (e.g., 18-hour reflux in DMSO, 8-hour reflux in ethanol) significantly influence yield and purity .
- Data : Yields range from 65% (for dichlorophenoxy-substituted analogs) to 82% (for methoxyphenethyl derivatives), with crystallization in ethanol/water mixtures as a standard purification step .
Q. How can structural characterization of this triazole derivative be optimized using spectroscopic and crystallographic techniques?
- Methodology :
- IR Spectroscopy : Identify characteristic C=N (1600–1650 cm⁻¹) and C-O-C (1250–1300 cm⁻¹) stretches for functional group confirmation .
- NMR : Use H-NMR to resolve phenyl protons (δ 7.2–7.8 ppm) and the butan-2-yl substituent (δ 1.2–1.5 ppm for methyl groups) .
- X-ray Crystallography : Employ SHELX programs (e.g., SHELXL) for small-molecule refinement. The triazole ring’s bond lengths (e.g., N–N: 1.31–1.35 Å) and angles (e.g., N–C–N: 125–130°) are critical for validating geometry .
Advanced Research Questions
Q. What computational approaches are used to correlate the electronic structure of 4-(Butan-2-yl)-3,5-diphenyl-4H-1,2,4-triazole with its reactivity or material properties?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G(d)) predict frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential surfaces. These models explain electron transport behavior in organic semiconductors and corrosion inhibition mechanisms .
- Data : HOMO-LUMO gaps for similar triazoles range from 3.5–4.2 eV, correlating with experimental photoluminescence at 367 nm (in CHCl) .
Q. How do structural modifications (e.g., substituent effects) influence biological activity, such as antimicrobial or antioxidant properties?
- Methodology :
- Antimicrobial Assays : Test derivatives against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via agar diffusion or MIC (Minimum Inhibitory Concentration) methods. Electron-withdrawing groups (e.g., Cl, NO) enhance activity by disrupting microbial membranes .
- Antioxidant Screening : Use DPPH radical scavenging assays. Methoxy and hydroxyl substituents improve activity due to hydrogen-donating capacity (e.g., IC values < 50 μM for phenolic analogs) .
Q. What experimental and theoretical contradictions exist in the literature regarding the compound’s corrosion inhibition efficiency?
- Contradictions :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
